molecular formula C24H22N2O2 B11706224 (Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide

(Z)-N-(3-oxo-3-(phenethylamino)-1-phenylprop-1-en-2-yl)benzamide

Cat. No.: B11706224
M. Wt: 370.4 g/mol
InChI Key: JVYLNHMIFABVOZ-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-Phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide is an organic compound with a complex structure characterized by multiple phenyl groups and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds through condensation reactions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-3-Phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-Phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide: shares structural similarities with other enamides and phenyl-substituted compounds.

    N-Phenylacetamide: A simpler analog with fewer phenyl groups.

    N-Phenylethylamine: Lacks the enamide functional group but shares the phenylethyl moiety.

Uniqueness

The uniqueness of (2Z)-3-phenyl-N-(2-phenylethyl)-2-(phenylformamido)prop-2-enamide lies in its specific arrangement of phenyl groups and the presence of the enamide functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22N2O2/c27-23(21-14-8-3-9-15-21)26-22(18-20-12-6-2-7-13-20)24(28)25-17-16-19-10-4-1-5-11-19/h1-15,18H,16-17H2,(H,25,28)(H,26,27)/b22-18-

InChI Key

JVYLNHMIFABVOZ-PYCFMQQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.